Arylomycin A2

Description

Structure

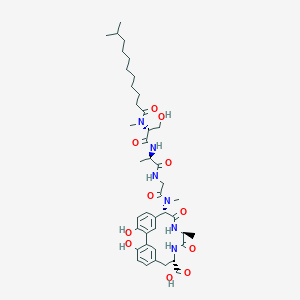

2D Structure

Properties

Molecular Formula |

C42H60N6O11 |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1 |

InChI Key |

YFSXYWAZCKMYJN-JBBOGOJTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Canonical SMILES |

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Synonyms |

arylomycin A2 arylomycin B2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arylomycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a member of the arylomycin class of antibiotics, which are cyclic lipopeptides that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] These natural products and their synthetic analogs are of significant interest to the scientific community due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[2] SPase is an essential enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cell membrane, a crucial step in protein secretion.[3][4] As this target is distinct from those of currently marketed antibiotics, arylomycins represent a promising scaffold for the development of new therapeutics to combat drug-resistant infections.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic peptide with a lipophilic tail. The core structure consists of a 14-membered ring formed by a biaryl linkage between two tyrosine-derived residues.[5] The molecule also features several N-methylated amino acids and a C-terminal carboxylic acid.

The IUPAC name for this compound is (8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.1²,⁶]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid.[6]

Molecular Formula: C₄₂H₆₀N₆O₁₁[6]

Molecular Weight: 825.0 g/mol [6]

2D Chemical Structure with Stereochemistry:

Image Source: PubChem CID 9988024[6]

Quantitative Structural and Spectroscopic Data

Precise structural and spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While a complete, publicly available table of NMR assignments was not identified in the searched literature, the following sections present key crystallographic data derived from the co-crystal structure of this compound in complex with E. coli signal peptidase.

X-ray Crystallography Data

The three-dimensional structure of this compound in complex with the catalytic domain of E. coli signal peptidase has been determined by X-ray crystallography (PDB ID: 1T7D).[7] This structure reveals the critical interactions between the antibiotic and its target enzyme. The arylomycin molecule binds in the active site of SPase, mimicking the substrate's Ala-X-Ala motif.[1] The lipophilic tail is believed to interact with the lipid membrane, anchoring the molecule at its site of action.

Table 1: Selected Crystallographic Data for this compound (from PDB ID: 1T7D)

| Feature | Data |

| PDB ID | 1T7D, 3IIQ[7] |

| Resolution | 2.5 Å[7] |

| Space Group | P4₃2₁2[7] |

| Unit Cell Dimensions (a, b, c) | 72.0 Å, 72.0 Å, 262.6 Å[7] |

| Key Interactions | |

| Hydrogen bond distance between C-terminus of this compound and catalytic Ser90/Lys145 dyad of SPase | Within hydrogen bonding distance[1] |

| Apparent Kd for SPase binding | 0.94 ± 0.04 µM[8] |

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of this compound.

Total Synthesis

The total synthesis of this compound has been achieved by multiple research groups, with a key step being the formation of the biaryl macrocycle.[5][9][10] A common strategy involves an intramolecular Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Total Synthesis:

Caption: A generalized workflow for the total synthesis of this compound.

Key Experimental Steps:

-

Preparation of Building Blocks: Synthesis of the requisite protected amino acids, including the halogenated and boronic acid-functionalized tyrosine derivatives for the Suzuki-Miyaura coupling.[10]

-

Linear Peptide Synthesis: Stepwise coupling of the protected amino acids to form the linear peptide precursor. Standard solution-phase or solid-phase peptide synthesis techniques are employed.[10]

-

Macrocyclization: The key intramolecular Suzuki-Miyaura reaction is performed to form the 14-membered biaryl macrocycle. This reaction is typically catalyzed by a palladium catalyst (e.g., PdCl₂(dppf)) in the presence of a base.[10]

-

Lipopeptide Tail Attachment: The lipid tail is synthesized separately and then coupled to the macrocyclic core.[10]

-

Deprotection and Purification: Removal of all protecting groups, followed by purification of the final this compound product, typically by reverse-phase high-performance liquid chromatography (HPLC).[9]

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is quantified by determining its minimum inhibitory concentration (MIC) against various bacterial strains.

Experimental Protocol for MIC Determination:

-

Bacterial Culture Preparation: The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).[3]

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its analog Arylomycin C₁₆ against selected bacterial strains.

| Bacterial Strain | Arylomycin Analog | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus epidermidis | Arylomycin C₁₆ | 0.5 | 1 | [11] |

| Staphylococcus haemolyticus | Arylomycin C₁₆ | 0.25 | 0.5 | [11] |

| Staphylococcus lugdunensis | Arylomycin C₁₆ | 2 | 2 | [11] |

| Staphylococcus hominis | Arylomycin C₁₆ | 1 | 2 | [11] |

| Staphylococcus aureus (panel of strains) | Arylomycin A-C₁₆ | 16 | >128 | [12] |

| Staphylococcus aureus (panel of strains) | Arylomycin M131 (more potent analog) | 2 | 4 | [12] |

Mechanism of Action: Inhibition of Bacterial Type I Signal Peptidase

This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase). This enzyme is a membrane-bound serine protease that plays a critical role in the general secretory (Sec) pathway.

Signaling Pathway Diagram: Inhibition of Protein Secretion by this compound

Caption: this compound inhibits SPase, preventing the cleavage of signal peptides and leading to the accumulation of unprocessed preproteins, which is ultimately lethal to the bacterium.

The inhibition of SPase by this compound disrupts the proper localization of a wide range of extracellular and membrane proteins, many of which are essential for bacterial viability and virulence.[3] This leads to a cascade of detrimental effects, including impaired cell wall maintenance, nutrient acquisition, and environmental sensing, ultimately resulting in bacterial cell death.

Conclusion

This compound is a structurally complex and biologically active molecule with a novel mechanism of action that makes it a compelling lead compound for the development of new antibiotics. This guide has provided a comprehensive overview of its chemical structure, stereochemistry, and key experimental data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development. The detailed information on its synthesis and biological evaluation, along with a clear visualization of its mechanism of action, should facilitate further research and development of the arylomycin scaffold to address the growing threat of antibiotic resistance.

References

- 1. Arylomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C42H60N6O11 | CID 9988024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Arylomycin A2 Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of lipopeptide antibiotics that exhibit potent inhibitory activity against bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, making it a promising target for novel antibacterial agents. Arylomycin A2, a prominent member of this class, possesses a complex macrocyclic structure featuring a biaryl linkage, the biosynthesis of which is orchestrated by a dedicated enzymatic assembly line in bacteria. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, the key enzymatic players, and their mechanisms of action. This document summarizes available quantitative data, outlines experimental methodologies for studying the pathway, and presents visual diagrams of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a natural product first isolated from Streptomyces species.[1] Its unique mode of action, targeting the bacterial type I signal peptidase, has garnered significant interest in the scientific community for its potential to combat antibiotic-resistant pathogens.[1][2] The core structure of this compound is a lipohexapeptide with a distinctive biaryl bridge, the formation of which is a key biosynthetic step. Understanding the intricate enzymatic machinery responsible for its production is crucial for harnessing this pathway for the generation of novel antibiotic analogs with improved therapeutic properties.

Genetic Organization of the Arylomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster, typically containing eight core genes: aryA, aryB, aryD (Non-Ribosomal Peptide Synthetase genes), aryC (a cytochrome P450 monooxygenase gene), aryF, aryG, aryH (precursor synthesis genes), and aryE (an MbtH-like protein gene).[3] The organization of this gene cluster is crucial for the coordinated expression of the biosynthetic enzymes.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Functions

| Gene | Proposed Function |

| aryA | Non-Ribosomal Peptide Synthetase (NRPS) |

| aryB | Non-Ribosomal Peptide Synthetase (NRPS) |

| aryD | Non-Ribosomal Peptide Synthetase (NRPS) |

| aryC | Cytochrome P450 monooxygenase (biaryl coupling) |

| aryE | MbtH-like protein (NRPS accessory protein) |

| aryF | Precursor synthesis (4-hydroxyphenylglycine) |

| aryG | Precursor synthesis (4-hydroxyphenylglycine) |

| aryH | Precursor synthesis (4-hydroxyphenylglycine) |

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The assembly of this compound is a multi-step process involving precursor synthesis, non-ribosomal peptide synthesis, and post-assembly tailoring.

Synthesis of the Non-proteinogenic Amino Acid Precursor

A key building block of the this compound peptide backbone is the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG). The genes aryF, aryG, and aryH are responsible for the synthesis of this crucial precursor. While the precise enzymatic cascade is a subject of ongoing research, it is hypothesized to proceed through a series of modifications of a primary metabolite.

Non-Ribosomal Peptide Synthesis (NRPS)

The core peptide backbone of this compound is assembled by a multi-enzyme complex of Non-Ribosomal Peptide Synthetases (NRPSs), encoded by the aryA, aryB, and aryD genes. These large, modular enzymes function as an assembly line, sequentially incorporating specific amino acid monomers. Each module within the NRPS is typically composed of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.

The aryE gene encodes an MbtH-like protein, which is often found in NRPS gene clusters and is thought to be an accessory protein essential for the proper folding and function of the NRPS adenylation domains.

Biaryl Bond Formation by Cytochrome P450 AryC

The hallmark of the arylomycin structure is the intramolecular biaryl bond that forms the macrocycle. This crucial step is catalyzed by the cytochrome P450 monooxygenase, AryC.[2] A remarkable feature of AryC is its ability to act on a carrier protein-free linear peptide precursor.[2] This is in contrast to many other P450 enzymes involved in natural product biosynthesis that require the substrate to be tethered to a carrier protein domain. This property of AryC makes it a valuable tool for chemo-enzymatic synthesis approaches.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and product yields of the this compound biosynthetic pathway. Further research is required to fully characterize the catalytic efficiencies of the individual enzymes.

Experimental Protocols

The study of the this compound biosynthesis pathway employs a variety of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Methodology: A common method for gene disruption in Streptomyces is PCR-targeting, which involves replacing the target gene with an antibiotic resistance cassette via homologous recombination.

-

Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target ary gene is designed.

-

PCR Amplification: The disruption cassette is amplified by PCR.

-

Protoplast Transformation or Conjugation: The amplified cassette is introduced into the this compound-producing Streptomyces strain. This can be achieved through protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic.

-

Verification: Gene replacement is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC to confirm the abolishment of this compound production.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual biosynthetic enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The target gene (e.g., aryC) is amplified from the genomic DNA of the producing strain and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Protein Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for AryC

Objective: To determine the catalytic activity of the cytochrome P450 enzyme AryC.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified AryC enzyme, the linear peptide precursor of this compound, a suitable buffer (e.g., potassium phosphate buffer), and a redox partner system to provide electrons for the P450 catalytic cycle. A common redox system consists of a ferredoxin and a ferredoxin reductase, along with NADPH as the ultimate electron donor.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or acetonitrile).

-

Product Analysis: The reaction mixture is analyzed by reverse-phase HPLC or LC-MS to detect the formation of the cyclized this compound product.

HPLC Analysis of this compound Production

Objective: To detect and quantify the production of this compound in fermentation broths or enzymatic reactions.

Methodology:

-

Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate or butanol). The organic extract is then evaporated to dryness and redissolved in a suitable solvent for HPLC analysis (e.g., methanol).

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.

-

Detection: Detection is typically performed using a UV detector at a wavelength where this compound absorbs (e.g., around 280 nm).

-

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

Visualizing the Pathway and Workflows

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Knockout

Caption: Workflow for gene knockout experiments.

Chemo-enzymatic Synthesis Logic

Caption: Logic of chemo-enzymatic synthesis of this compound.

Conclusion

The this compound biosynthetic pathway is a sophisticated enzymatic assembly line that constructs a potent antibiotic with a novel mode of action. A thorough understanding of this pathway, from its genetic underpinnings to the intricate mechanisms of its enzymes, is paramount for future research and development. The unique properties of the cytochrome P450 enzyme AryC, in particular, open up exciting avenues for the chemo-enzymatic synthesis of novel arylomycin analogs. This guide provides a foundational resource for scientists and researchers aiming to explore and exploit this fascinating biosynthetic machinery in the ongoing quest for new and effective antibiotics. Further research to elucidate the detailed enzyme kinetics and to optimize heterologous expression and in vitro reconstitution of the entire pathway will be instrumental in realizing the full potential of the arylomycins.

References

Arylomycin A2: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Arylomycin A2, a lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase I). The document presents quantitative data on its activity against a range of Gram-positive pathogens, details the experimental methodologies for determining antimicrobial susceptibility, and includes visualizations of the mechanism of action and experimental workflows.

Quantitative Antibacterial Spectrum of this compound and its Derivatives

This compound has demonstrated a variable spectrum of activity against Gram-positive bacteria. While initial reports indicated modest activity, subsequent studies with synthetic derivatives have revealed more potent inhibition, particularly against staphylococci. The susceptibility of different species and strains can be influenced by mutations in the target enzyme, SPase I.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its closely related analogs against key Gram-positive pathogens.

| Gram-Positive Pathogen | Arylomycin Derivative | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | This compound | >16 - >64 | Initial reports showed limited activity against some strains. |

| Arylomycin A-C16 | 16 - >128 | The majority of strains, including Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA), exhibit MICs of 16 to 32 µg/mL.[1] Some resistant strains have MICs >128 µg/mL.[1] | |

| Arylomycin M131 | 1 - >32 | A more potent analog with MICs of 1 to 4 µg/mL against many strains resistant to Arylomycin A-C16.[1] | |

| Staphylococcus epidermidis | This compound | 1.0 | Demonstrates potent activity against this coagulase-negative staphylococcus. |

| Arylomycin C16 | 0.25 | A synthetic derivative with enhanced potency compared to this compound. | |

| Streptococcus pneumoniae | This compound | 8 - >64 µM* | The initially isolated arylomycins demonstrated a limited spectrum of activity against this pathogen.[2][3] |

| Enterococcus faecalis | Not widely reported | - | Data on the activity of this compound against Enterococcus species is limited in the reviewed literature. |

| Enterococcus faecium | Not widely reported | - | Data on the activity of this compound against Enterococcus species is limited in the reviewed literature. |

Note: Original data reported in µM; conversion to µg/mL depends on the specific molecular weight of the this compound variant used.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound against Gram-positive pathogens, based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

2.1. Materials

-

This compound (or derivative) stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

2.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target Gram-positive pathogen.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.3. Broth Microdilution Procedure

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well containing a known antibiotic to ensure the susceptibility of the test organism.

-

Include a negative (growth) control well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Include a sterility control well containing only CAMHB.

-

Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

2.4. Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

3.1. Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase I). This enzyme is crucial for the processing and secretion of many proteins essential for bacterial viability and virulence. The inhibition of SPase I leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular function and leading to cell death.

Caption: this compound inhibits Type I Signal Peptidase, blocking protein secretion.

3.2. Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

References

- 1. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylomycin - Wikipedia [en.wikipedia.org]

Arylomycin A2 Inhibition of Bacterial Type I Signal Peptidase: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. One promising target is the bacterial type I signal peptidase (SPase I), an essential enzyme responsible for the cleavage of signal peptides from proteins translocated across the cytoplasmic membrane.[1] Arylomycin A2, a lipopeptide natural product, has been identified as a potent inhibitor of SPase I, making it a valuable lead compound for the development of new antibiotics.[2][3] This technical guide provides a comprehensive overview of the inhibition of bacterial type I signal peptidase by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound demonstrates significant inhibitory activity against type I signal peptidases from various bacterial species. The following table summarizes the key quantitative data, including IC50, Ki, and Kd values, to facilitate a comparative analysis of its potency.

| Bacterial Species | Enzyme Variant | Parameter | Value | Reference |

| Escherichia coli | SPase I Δ2-75 | Apparent Kd | 0.94 ± 0.04 µM | [4] |

| Staphylococcus aureus | Wild-type SPase | Kd | 1.283 ± 0.278 µM | [1] |

| Staphylococcus aureus | P29S mutant SPase | Kd | 0.130 ± 0.053 µM | [1] |

| Staphylococcus epidermidis | Planktonic cells (1457) | MIC | 0.235 µg/mL | [2] |

| Staphylococcus epidermidis | Planktonic cells (RP62A) | MIC | 0.058 µg/mL | [2] |

Mechanism of Inhibition

This compound acts as a non-covalent inhibitor of bacterial type I signal peptidase.[5][6] Crystallographic studies of the E. coli SPase I in complex with this compound have revealed the molecular basis of this inhibition.[6][7] The inhibitor binds to the active site of the enzyme, with its C-terminal carboxylate group forming hydrogen bonds with the catalytic Ser90 and Lys145 residues.[6][8] This interaction prevents the binding and subsequent cleavage of the pre-protein substrate, thereby disrupting the protein secretion pathway.[9] The lipophilic tail of this compound also plays a crucial role in its binding and inhibitory activity.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of bacterial type I signal peptidase by this compound.

Signal Peptidase Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit 50% of the SPase I activity (IC50).

Materials:

-

Purified soluble catalytic domain of SPase I (e.g., E. coli SPase I Δ2-75)

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is quenched before cleavage)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.05% Triton X-100)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of SPase I to each well.

-

Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Ki)

This experiment determines the inhibition constant (Ki) of this compound, which provides a measure of its binding affinity to the enzyme.

Materials:

-

Same as for the Signal Peptidase Inhibition Assay.

Procedure:

-

Perform the signal peptidase activity assay at various fixed concentrations of this compound.

-

For each concentration of the inhibitor, vary the concentration of the fluorogenic substrate.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

-

Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value.

Binding Affinity Determination (Kd) by Fluorescence Spectroscopy

This method measures the dissociation constant (Kd) of the this compound-SPase I complex.

Materials:

-

Purified soluble SPase I

-

This compound stock solution

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Maintain a constant concentration of SPase I in a cuvette.

-

Titrate increasing concentrations of this compound into the cuvette.

-

After each addition of this compound, measure the change in the intrinsic tryptophan fluorescence of SPase I. The binding of this compound to the enzyme can cause a change in the local environment of tryptophan residues, leading to a change in fluorescence intensity.

-

Plot the change in fluorescence against the concentration of this compound.

-

Fit the data to a binding isotherm equation (e.g., one-site binding model) to calculate the Kd value.[4]

Conclusion

This compound represents a promising class of antibiotics that target the essential bacterial type I signal peptidase.[9] Its mechanism of action, involving the non-covalent inhibition of the enzyme's active site, offers a novel approach to combating bacterial infections.[5][6] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and optimization of this compound and its analogs as next-generation antibiotics. Further research into overcoming resistance mechanisms and improving the pharmacokinetic properties of arylomycins will be crucial for their successful clinical development.[10]

References

- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic analysis of bacterial signal peptidase in ternary complex with this compound and a beta-sultam inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. researchgate.net [researchgate.net]

- 8. Arylomycin - Wikipedia [en.wikipedia.org]

- 9. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Arylomycin A2 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of arylomycin A2, a potent lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase). Understanding the intricate connections between the molecular architecture of this compound and its antibacterial efficacy is crucial for the development of next-generation antibiotics capable of combating drug-resistant pathogens. This document provides a comprehensive overview of SAR studies, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing essential concepts through diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a natural product belonging to a class of lipoglycopeptide antibiotics. Its unique structure features a biaryl-linked, N-methylated peptide macrocycle attached to a lipophilic tail.[1] The primary target of arylomycins is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cell membrane. By inhibiting SPase, this compound disrupts protein secretion, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately causing bacterial cell death. This novel mechanism of action makes the arylomycin scaffold a promising candidate for the development of antibiotics with a low probability of cross-resistance to existing drug classes.

dot

Caption: Mechanism of action of this compound.

Core Structural Features and SAR Summary

The this compound molecule can be divided into three key domains for SAR studies: the N-terminal lipophilic tail, the biaryl-linked macrocyclic core, and the C-terminal carboxylic acid. Modifications in each of these regions have been shown to significantly impact antibacterial activity.

dot

Caption: Key structural domains of this compound influencing activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound analogs against key bacterial strains. These data have been compiled from seminal studies in the field and provide a quantitative basis for understanding the SAR of this antibiotic class.

Modifications of the N-Terminal Lipophilic Tail

The lipophilic tail of this compound plays a crucial role in its interaction with the bacterial cell membrane and the SPase enzyme. Studies have shown that both the length and the branching of the acyl chain can significantly influence antibacterial potency.

| Compound | Lipophilic Tail Modification | MIC (µg/mL) vs. S. epidermidis RP62A | MIC (µg/mL) vs. S. aureus (Sensitive Strain) |

| This compound | iso-C12 | 0.235 | >128 |

| Arylomycin A-C16 | n-C16 | 0.25 | 16 |

| 1 | Amine-terminated tail | 32 | 64 |

| 2 | C10 tail | 0.5 | 32 |

| 3 | C14 tail | 0.25 | 16 |

| 4 | C18 tail | 0.5 | 32 |

Data sourced from "Initial Efforts toward the Optimization of Arylomycins for Antibiotic Activity".

Modifications of the Macrocyclic Core

The 14-membered biaryl-linked macrocycle is essential for binding to the active site of SPase. While extensive modifications to the core are often detrimental to activity, certain substitutions on the aromatic rings have been explored.

| Compound | Macrocycle Modification | MIC (µg/mL) vs. S. epidermidis RP62A | MIC (µg/mL) vs. S. agalactiae COH1 |

| Arylomycin A-C16 | Unmodified | 0.25 | >128 |

| Arylomycin B-C16 | Nitrated macrocycle | 0.25 | 8 |

| Arylomycin C-C16 | Glycosylated macrocycle | 0.25 | >128 |

Data sourced from "Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics" and "Synthesis and Biological Characterization of Arylomycin B Antibiotics".[2][3]

Modifications of the C-Terminus

The C-terminal carboxylic acid is critical for the inhibitory activity of arylomycins, as it is believed to interact with the catalytic residues of SPase.

| Compound | C-terminal Modification | MIC (µg/mL) vs. S. epidermidis RP62A | MIC (µg/mL) vs. S. aureus (Sensitive Strain) |

| Arylomycin A-C16 | Carboxylic acid | 0.25 | 16 |

| 5 | Methyl ester | >128 | >128 |

| 6 | Aldehyde | 4 | 8 |

| 7 | N-methyl amide | 64 | >128 |

Data sourced from "Initial Efforts toward the Optimization of Arylomycins for Antibiotic Activity".

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative arylomycin analog and the determination of its antibacterial activity.

Synthesis of Arylomycin A-C16 Analog

The total synthesis of arylomycin A-C16 can be achieved through a convergent strategy involving the preparation of the lipopeptide tail and the macrocyclic core, followed by their coupling.[4]

dot

Caption: General synthetic workflow for Arylomycin A-C16.

Step 1: Synthesis of the Lipopeptide Tail The lipopeptide tail is typically assembled using standard solution-phase peptide coupling techniques. For arylomycin A-C16, this involves the sequential coupling of the appropriate amino acid residues, followed by N-acylation with hexadecanoic acid.

Step 2: Synthesis of the Macrocyclic Core The synthesis of the macrocyclic precursor involves the assembly of the tripeptide chain containing the two aryl amino acid residues. One aryl residue is functionalized with a boronic acid or ester, and the other with a halide (e.g., iodide) to facilitate the subsequent Suzuki-Miyaura coupling.

Step 3: Macrocyclization via Suzuki-Miyaura Coupling The key macrocyclization step is achieved through an intramolecular Suzuki-Miyaura cross-coupling reaction.[4] This is typically carried out in the presence of a palladium catalyst and a base.

Step 4: Coupling of the Lipopeptide Tail and Macrocyclic Core The synthesized lipopeptide tail is coupled to the deprotected N-terminus of the macrocyclic core using a suitable peptide coupling reagent, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[3]

Step 5: Final Deprotection In the final step, any remaining protecting groups are removed to yield the target arylomycin A-C16 molecule.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of arylomycin analogs is quantified by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol for this assay.[5]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to a 0.5 McFarland standard)

-

Arylomycin analog stock solution

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the arylomycin analog in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the arylomycin analog at which there is no visible bacterial growth.

Conclusion and Future Directions

The SAR studies on this compound have provided invaluable insights into the structural requirements for its antibacterial activity. The lipophilic tail is crucial for membrane interaction and can be optimized for improved potency and spectrum. The macrocyclic core is essential for target binding, and while less amenable to modification, subtle changes can influence activity against specific pathogens. The C-terminal carboxylate is a critical pharmacophore for interaction with the SPase active site.

Future research in this area will likely focus on the design and synthesis of novel analogs with enhanced activity against a broader range of Gram-negative bacteria, a current challenge for the arylomycin class. Strategies may include the introduction of chemical groups to improve outer membrane permeation and the exploration of non-natural amino acid substitutions in the macrocycle to enhance binding affinity and overcome resistance mechanisms. The continued exploration of the arylomycin scaffold holds significant promise for the development of new antibiotics to address the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Validating the Target of Arylomycin A2 in Pathogenic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of Type I Signal Peptidase (SPase) as the molecular target of the natural antibiotic, Arylomycin A2. The document details the mechanism of action, presents quantitative data on its antibacterial activity, and offers detailed experimental protocols for key target validation studies.

Introduction to this compound and its Target

Arylomycins are a class of cyclic lipopeptides that have garnered significant interest as potential novel antibiotics due to their unique mechanism of action.[1] Initially isolated from Streptomyces sp., they exhibit activity against a range of bacteria, including Gram-positive pathogens.[1] The primary molecular target of the arylomycin class of antibiotics is the essential bacterial enzyme, Type I Signal Peptidase (SPase).[1] SPase plays a crucial role in the secretion of proteins by cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2] Inhibition of this essential enzyme leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity and ultimately causing bacterial cell death.[3] The validation of SPase as the target of this compound has been a critical step in its development as a potential therapeutic agent.

Mechanism of Action: Inhibition of Signal Peptidase

This compound binds to the active site of SPase, mimicking the substrate's conformation. The macrocyclic core of the antibiotic inserts into the active site cleft, making crucial contacts with the catalytic residues of the enzyme.[4] Specifically, the C-terminal carboxylate of this compound interacts with the catalytic dyad of SPase, which in many bacteria consists of serine and lysine residues.[1][2] This binding competitively inhibits the natural substrate from accessing the active site, thereby blocking the cleavage of signal peptides and disrupting the protein secretion pathway.

Quantitative Assessment of this compound Activity

The antibacterial efficacy of this compound and its synthetic analogs is quantified by determining their Minimum Inhibitory Concentrations (MICs) against various pathogenic bacteria. The binding affinity to its target, SPase, is determined by measuring the dissociation constant (Kd).

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values of this compound and its analog, Arylomycin A-C16, against a selection of pathogenic bacteria.

Table 1: MICs of Arylomycin A-C16 against Staphylococcus aureus

| Strain | MIC (µg/mL) |

| Panel of 117 strains (MIC50) | 16 |

| Panel of 117 strains (MIC90) | >128 |

| USA300 | 32 |

Data sourced from multiple studies on S. aureus susceptibility.[4][5]

Table 2: MICs of Arylomycin A-C16 against various bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli (sensitized mutant PAS0232) | 4 |

| Escherichia coli (wild-type) | >128 |

| Pseudomonas aeruginosa (wild-type) | High (variable) |

| Streptococcus pneumoniae | 8 - 64 |

MIC values are highly dependent on the specific strain and the presence of resistance mutations in the SPase gene.[6][7][8]

Binding Affinity (Kd)

The binding affinity of this compound to its target, E. coli SPase, has been determined using biophysical methods.

Table 3: Binding Affinity of this compound for E. coli Signal Peptidase

| Ligand | Method | Apparent Kd (µM) |

| This compound | Steady-state fluorescence spectroscopy | 0.94 ± 0.04 |

Data from biophysical analysis of this compound binding to a soluble fragment of E. coli SPase.[3]

Experimental Protocols for Target Validation

A multi-pronged approach is required to robustly validate the target of a novel antibiotic. The following section details the key experimental protocols used in the validation of SPase as the target of this compound.

Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Protein and Ligand Preparation:

-

Express and purify the soluble domain of the target SPase.

-

Dialyze the purified SPase and the this compound solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment Setup:

-

Load the purified SPase solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections of this compound into the SPase solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Affinity Chromatography for Target Pull-down (General Protocol)

This technique uses an immobilized version of the drug to capture its binding partners from a cell lysate.

-

Preparation of this compound Affinity Resin:

-

Synthesize an this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the this compound analog to the beads according to the manufacturer's protocol.

-

Block any remaining active sites on the beads.

-

-

Preparation of Bacterial Lysate:

-

Grow the target bacteria to mid-log phase.

-

Harvest the cells and lyse them using a suitable method (e.g., sonication, French press) in a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Pull-down:

-

Incubate the clarified lysate with the this compound affinity resin (and a control resin with no coupled ligand) for several hours at 4°C with gentle rotation.

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing agent (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them by mass spectrometry.

-

Site-Directed Mutagenesis to Confirm Target Engagement

This method is used to introduce specific mutations into the gene encoding SPase to investigate their effect on this compound susceptibility.

-

Primer Design: Design primers containing the desired mutation in the lepB (SPase) gene.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type lepB gene as a template and the mutagenic primers.

-

Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequence Verification: Isolate the plasmid DNA from the resulting colonies and sequence the lepB gene to confirm the presence of the desired mutation.

-

Phenotypic Analysis: Express the mutant SPase in the host bacterium and determine the MIC of this compound for the mutant strain compared to the wild-type strain. An increase in MIC for the mutant strain suggests that the mutated residue is important for drug-target interaction.

Conclusion

The convergence of evidence from biochemical, genetic, and biophysical studies has robustly validated Type I Signal Peptidase as the primary molecular target of this compound in pathogenic bacteria. The direct inhibition of this essential enzyme, confirmed through binding studies and the observation of resistance-conferring mutations in the SPase gene, solidifies the mechanism of action of this promising class of antibiotics. The methodologies outlined in this guide provide a framework for the continued investigation and development of arylomycins and other novel antibiotics that target the bacterial protein secretion pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Arylomycin A2 Binding Site on E. coli Signal Peptidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the natural product antibiotic, arylomycin A2, and its target, the E. coli type I signal peptidase (SPase). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of antibiotic development, enzymology, and structural biology.

Introduction

Bacterial type I signal peptidase is a vital enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cytoplasmic membrane.[1] Its essential role in protein secretion makes it an attractive target for the development of novel antibiotics. The arylomycins are a class of natural product antibiotics that have been shown to inhibit SPase.[1] This guide focuses on the interaction of this compound with the soluble catalytic domain of E. coli SPase (SPase I Δ2-75), providing quantitative binding data, detailed experimental protocols, and visualizations of the binding site and experimental workflows.

Quantitative Data on this compound Binding

The binding affinity of this compound to the soluble, catalytically active fragment of E. coli type I signal peptidase (SPase Δ2-75) has been determined using steady-state fluorescence spectroscopy. The key quantitative parameter is the apparent dissociation constant (Kd).

| Parameter | Value | Method | Reference |

| Apparent Dissociation Constant (Kd) | 0.94 ± 0.04 µM | Steady-State Fluorescence Spectroscopy | [1] |

Molecular Interactions at the Binding Site

Crystallographic studies have revealed the precise binding mode of this compound within the active site of E. coli SPase. This compound binds in a non-covalent manner to a subsite near the catalytic center. The binding is characterized by a network of hydrogen bonds and van der Waals interactions.

Key interacting residues of E. coli signal peptidase with this compound include:

-

Ser88: Forms part of the oxyanion hole and interacts with the inhibitor.

-

Ser90: The catalytic nucleophile, which is in close proximity to the bound this compound.

-

Lys145: The catalytic general base, also in close proximity to the inhibitor.

A significant observation from structural studies is that this compound and the β-sultam inhibitor, BAL0019193, bind to non-overlapping subsites within the active site region. BAL0019193 establishes interactions with residues Ser88, Ser90, Lys145, Asn277, Ala279, and Glu307 of the enzyme, as well as with the bound this compound molecule.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to E. coli signal peptidase.

Expression and Purification of Soluble E. coli Signal Peptidase (SPase I Δ2-75)

This protocol describes the expression and purification of the soluble, catalytically active domain of E. coli signal peptidase, residues 2-75 having been deleted.

-

Expression:

-

The gene encoding SPase I Δ2-75 is cloned into a suitable expression vector (e.g., pET vector) and transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB broth, and the culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 3-4 hours at 37°C.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

If the protein is expressed with a His-tag, the clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Size-Exclusion Chromatography:

-

The eluted fractions containing the protein of interest are pooled and concentrated.

-

The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Fractions containing the purified SPase I Δ2-75 are collected, and the protein concentration is determined.

-

X-ray Crystallography of the SPase-Arylomycin A2 Complex

This protocol outlines the steps for obtaining a crystal structure of the E. coli SPase I Δ2-75 in complex with this compound.

-

Co-crystallization:

-

Purified SPase I Δ2-75 is mixed with this compound at a 1:1 molar ratio.

-

The complex is incubated on ice for 1 hour.

-

Crystallization is performed using the sitting-drop vapor diffusion method at 18°C.

-

The drop consists of 1 µL of the protein-inhibitor complex and 1 µL of the reservoir solution.

-

A typical reservoir solution contains 0.2 M ammonium formate, 25% (w/v) PEG 2000, 0.1 M sodium cacodylate pH 6.5, and 5% (v/v) tert-amyl alcohol.

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).

-

The crystals are then flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a previously determined structure of the apo-enzyme as a search model.

-

The model is refined using crystallographic refinement software, and the this compound molecule is built into the electron density map.

-

Steady-State Fluorescence Spectroscopy

This protocol describes the determination of the binding affinity of this compound to SPase I Δ2-75 using the intrinsic fluorescence of the protein.

-

Instrumentation:

-

A fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder is used.

-

Excitation and emission wavelengths are set to 280 nm and 300-400 nm, respectively, to monitor the quenching of tryptophan fluorescence upon ligand binding.

-

-

Sample Preparation:

-

A stock solution of purified SPase I Δ2-75 is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

A stock solution of this compound is prepared in the same buffer, with a small amount of DMSO if necessary to ensure solubility.

-

-

Titration:

-

A fixed concentration of SPase I Δ2-75 (e.g., 1 µM) is placed in a quartz cuvette.

-

Small aliquots of the this compound stock solution are added sequentially to the cuvette.

-

After each addition, the solution is mixed and allowed to equilibrate for a few minutes.

-

The fluorescence emission spectrum is recorded after each addition.

-

-

Data Analysis:

-

The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of this compound.

-

The data are fitted to a suitable binding equation (e.g., a one-site binding model) to determine the apparent dissociation constant (Kd).

-

Conclusion

This technical guide has provided a detailed overview of the binding of this compound to its target, E. coli signal peptidase. The quantitative data, molecular interaction details, and comprehensive experimental protocols presented here serve as a valuable resource for researchers working on the development of novel antibiotics targeting this essential bacterial enzyme. The structural and biophysical insights into this interaction can guide the design of more potent and specific inhibitors of signal peptidase.

References

Methodological & Application

Determining the Potency of Arylomycin A2: A Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Application Note: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Arylomycin A2, a novel antibiotic targeting bacterial type I signal peptidase (SPase). The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended for researchers, scientists, and drug development professionals. Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This protocol outlines two standard methods for MIC determination: broth microdilution and agar dilution.[1][3] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources. In both methods, a standardized bacterial inoculum is exposed to serial dilutions of this compound, and the concentration at which growth is inhibited is determined.[1][4]

Materials and Reagents

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Quality control (QC) bacterial strains with known MIC values

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35-37°C)

-

Pipettes and sterile tips

-

Inoculating loops or swabs

-

Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5]

-

Further dilute the stock solution in the appropriate sterile broth (CAMHB) or sterile water to create a working stock solution for serial dilutions.

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is suitable for testing multiple compounds or isolates simultaneously.

3.2.1. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

3.2.2. Plate Preparation and Inoculation:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be 100 µL.

3.2.3. Incubation and Interpretation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[1][6]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (clear well).[2][6]

Agar Dilution Method

This method is considered a reference method and is useful for testing a large number of bacterial strains against a single antibiotic.[3]

3.3.1. Plate Preparation:

-

Prepare a series of two-fold dilutions of this compound in sterile water or a suitable buffer.

-

For each concentration, add a defined volume of the antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the final desired concentration. For example, add 2 mL of the antibiotic dilution to 18 mL of molten agar.[7]

-

Mix well and pour the agar into sterile petri dishes.

-

Allow the agar to solidify completely. Prepare one antibiotic-free plate as a growth control.

3.3.2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described in section 3.2.1. The final inoculum for agar dilution should be approximately 1 x 10⁴ CFU per spot.[3]

3.3.3. Inoculation and Incubation:

-

Using a multipoint inoculator or a pipette, spot a small volume (1-2 µL) of the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.[3]

3.3.4. Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[3]

Data Presentation

Summarize the MIC values in a clear and organized table. Include the bacterial strain, the MIC of this compound, and the MIC of a relevant control antibiotic.

Table 1: Example of MIC Data for this compound

| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 8 - 32 | [Insert Control MIC] |

| Staphylococcus aureus (Clinical Isolate 1) | 16 | [Insert Control MIC] |

| Staphylococcus aureus (Clinical Isolate 2) | >128 | [Insert Control MIC] |

| Escherichia coli ATCC 25922 | 4 - 8 | [Insert Control MIC] |

Note: The provided MIC values for S. aureus are based on published data for Arylomycin A derivatives and should be confirmed experimentally for this compound.[8]

Visualizations

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Logical relationship for interpreting MIC results based on clinical breakpoints.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Arylomycin A2 Signal Peptidase Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a member of a novel class of cyclic lipopeptide antibiotics that exhibit potent bactericidal activity by inhibiting bacterial Type I signal peptidase (SPase).[1] SPase is an essential enzyme responsible for the cleavage of N-terminal signal peptides from pre-proteins during their translocation across the cytoplasmic membrane. This process is crucial for the proper localization and function of a multitude of extracytoplasmic proteins, including many virulence factors. The unique mechanism of action of arylomycins, targeting a key step in protein secretion, makes SPase an attractive target for the development of new antibiotics to combat drug-resistant bacteria.

These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound against bacterial Type I signal peptidase. The assay utilizes a Förster Resonance Energy Transfer (FRET) based substrate for sensitive and continuous monitoring of enzyme activity.

Principle of the FRET-based Assay

The enzymatic assay for Type I signal peptidase relies on a synthetic peptide substrate labeled with a FRET pair, typically a fluorophore and a quencher. In its intact state, the close proximity of the fluorophore and quencher results in the quenching of the fluorescent signal. Upon cleavage of the peptide substrate by SPase at its recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity and can be used to determine the kinetics of the enzyme and the potency of inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SPase inhibition by this compound and the general workflow of the enzymatic assay.

References

Application Notes and Protocols for the In Vivo Formulation of Arylomycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a lipopeptide antibiotic that demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis.[1][2] Its mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme in protein secretion, making it a promising candidate for the development of new antimicrobial therapies.[1][2] However, the lipophilic nature of this compound, characterized by a predicted aqueous solubility of 0.00815 mg/mL and a LogP between 2.02 and 3.9, presents a significant challenge for developing formulations suitable for in vivo studies.[3] This document provides detailed application notes and protocols for the formulation of this compound for parenteral administration in preclinical research.

Data Presentation

A summary of the relevant quantitative data for this compound is presented in Table 1. This information is critical for the formulation development process.

| Parameter | Value | Reference |

| Molecular Weight | ~825.0 g/mol | [3] |

| Predicted Aqueous Solubility | 0.00815 mg/mL | [3] |

| LogP | 2.02 - 3.9 | [3] |

| MIC vs. S. epidermidis 1457 | 0.235 µg/mL | [1][2] |

| MIC vs. S. epidermidis RP62A | 0.058 µg/mL | [1][2] |

| Stock Solution Stability | Stable at -80°C in DMSO (20 mM) | [3] |

Table 1: Physicochemical and Microbiological Properties of this compound

Experimental Protocols

Two primary formulation strategies are presented: a solvent-based formulation for direct injection and a liposomal formulation for improved delivery and potentially altered pharmacokinetic profiles.

Protocol 1: Solvent-Based Formulation for Parenteral Administration

This protocol is adapted from a method suggested for in vivo studies of this compound. It utilizes a mixture of solvents and surfactants to achieve a clear solution suitable for injection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Tween 80 (Polysorbate 80), sterile, injectable grade

-

Sterile water for injection (WFI) or sterile corn oil

Procedure:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in sterile DMSO. Based on a molecular weight of 825.0 g/mol , this corresponds to 16.5 mg of this compound per mL of DMSO. Ensure the compound is completely dissolved. Store this stock solution at -80°C.[3]

-

Formulation Preparation (Aqueous-based):

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300 to the DMSO solution. A common starting ratio is 1:1 (v/v) DMSO:PEG300. Mix thoroughly until the solution is clear.

-

Add Tween 80 to the mixture. A typical starting concentration is 5-10% (v/v) of the total volume. Mix until the solution is clear.

-

Slowly add sterile WFI to the desired final concentration, mixing continuously. The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to minimize potential toxicity.

-

-

Formulation Preparation (Oil-based):

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add sterile corn oil to the DMSO solution to achieve the desired final concentration. Mix thoroughly to ensure a uniform suspension or solution.

-

-

Final Preparation: Before administration, visually inspect the formulation for any precipitation or phase separation. The final formulation should be a clear solution. If precipitation occurs, optimization of the excipient ratios may be necessary. The formulation should be prepared fresh before each experiment.

Protocol 2: Liposomal Formulation using Thin-Film Hydration